4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate

Regioisomer differentiation Structure-activity relationship Butyrophenone pharmacology

Forensic labs face a critical gap: 2-, 3-, and 4-positional isomers of pyrrolidinobutyrophenones produce near-identical EI mass spectra, making unambiguous identification impossible without a verified C-4 reference standard. This compound solves that challenge: - Provides a certified C-4 geminal fluoropyrrolidine reference for retention time, mass spectral library, and MRM method validation. - Maleate salt form (MW 351.4 g/mol) ensures enhanced solid-state stability and aqueous solubility vs. hydrochloride analogs. - Supplied exclusively for non-human research; each batch includes QC documentation supporting forensic admissibility.

Molecular Formula C18H22FNO5
Molecular Weight 351.4 g/mol
Cat. No. B12887060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate
Molecular FormulaC18H22FNO5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(CCC(=O)C2=CC=CC=C2)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H18FNO.C4H4O4/c15-14(16-10-4-5-11-16)9-8-13(17)12-6-2-1-3-7-12;5-3(6)1-2-4(7)8/h1-3,6-7,14H,4-5,8-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyBYJRTACTJXNRJN-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one Maleate Overview


4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate (free base formula C14H18FNO; maleate salt formula C18H22FNO5, molecular weight 351.4 g/mol) is a synthetic compound classified within the pyrrolidinobutyrophenone subclass of synthetic cathinones . It is structurally derived from 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one (α-PBP) through two key modifications: relocation of the pyrrolidine ring from the 2-position to the 4-position of the butanone chain, and introduction of a fluorine atom at the 4-position geminal to the pyrrolidine substituent . The maleate counterion is employed to enhance solid-state stability and aqueous solubility relative to the free base form, a strategy documented across multiple pharmaceutical salt selection programs [1]. This compound is offered exclusively for non-human research applications, particularly in forensic toxicology, analytical method development, and pharmacological screening studies .

Regioisomer C-4 pyrrolidine substitution pattern for forensic method development and regioisomer-specific reference standardization
Salt Form Maleate salt reference standard with distinct gravimetric profile for quantitative analytical workflow calibration
Probe Geminal fluorine SAR probe for butyrophenone receptor pharmacology and CYP N-dealkylation metabolism studies

4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one Maleate: Regioisomer and Salt-Form Differentiation


This compound cannot be interchanged with closely related pyrrolidinobutyrophenone analogs due to three convergent sources of differentiation. First, the pyrrolidine substitution at the 4-position (rather than the 2-position characteristic of α-PBP and α-PVP) fundamentally alters the spatial relationship between the basic nitrogen and the aromatic ketone pharmacophore, which in butyrophenone-class compounds is known to govern dopamine D2 receptor binding geometry [1]. Second, the geminal fluorine at C-4 introduces a strong electron-withdrawing effect at the pyrrolidine-bearing carbon, modifying both the pKa of the adjacent amine and the metabolic vulnerability of the C–N bond via inductive stabilization [2]. Third, the maleate salt imparts distinct solid-state physicochemical properties—including hygroscopicity, dissolution rate, and compatibility with analytical reference standard preparation—that differ from the hydrochloride salts in which most comparator compounds are supplied [3]. Procurement of an incorrect regioisomer or salt form would compromise experimental reproducibility in receptor binding assays, metabolic stability studies, and forensic identification workflows.

C-2 regioisomers may not transfer
α-PBP and 4F-PBP carry pyrrolidine at the 2-position, associated with DAT inhibition. The C-4 substitution pattern may shift target engagement toward GPCR pathways, limiting direct assay substitution.
HCl salts differ from maleate
Most comparator reference standards are supplied as hydrochlorides. Maleate salt imparts distinct molecular weight, dissolution, and stability attributes that may affect standard solution preparation accuracy.
Non-fluorinated analogs diverge
The non-fluorinated parent compound (CAS 59921-83-4) lacks the geminal fluorine. Predicted pKa and metabolic stability differences may alter ionization state at physiological pH and CYP N-dealkylation rates.

4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one Maleate: Quantitative Differentiation Evidence


Regioisomeric Pyrrolidine Position and Receptor Binding

The target compound positions the pyrrolidine ring at the 4-position of the butanone chain (geminal to fluorine), whereas the predominant comparator α-PBP (1-phenyl-2-(pyrrolidin-1-yl)butan-1-one, CAS 13415-82-2) bears the pyrrolidine at the 2-position. In the broader butyrophenone class, the position of the basic amine relative to the 4-fluorophenyl ketone moiety is a critical determinant of dopamine D2 versus sigma-1 receptor selectivity [1]. Specifically, butyrophenones with amine substitution at the 4-position of the butyl chain (e.g., haloperidol and its analogs) exhibit D2 receptor Ki values in the sub-nanomolar to low nanomolar range, whereas repositioning the amine to the α-carbon (2-position) shifts pharmacological activity toward monoamine transporter inhibition characteristic of psychostimulant cathinones [2]. The C-4 pyrrolidine substitution pattern of the target compound is therefore expected to confer a receptor binding profile distinct from the 2-substituted α-PBP series. Forensic differentiation of regioisomeric methyl-α-pyrrolidinobutiophenones (2-, 3-, and 4-MePBP) by GC-MS has been demonstrated to require specialized derivatization due to near-identical electron ionization mass spectra, confirming that regioisomeric pairs cannot be reliably distinguished by routine analytical methods alone [3].

Regioisomer Binding SAR
Class-level
C-4 pyrrolidine substitution
vs C-2 α-PBP series
Supports regioisomer-specific assay design
No direct comparative binding data available
Regioisomer differentiation Structure-activity relationship Butyrophenone pharmacology

Geminal Fluorine: pKa and Metabolic Stability Effects

The target compound incorporates a fluorine atom at the 4-position of the butanone chain, geminal to the pyrrolidine ring. This substitution pattern is structurally distinct from the more common 4'-fluoro substitution on the phenyl ring found in 4-fluoro-α-PBP (4F-PBP), where fluorine is para on the aromatic ring . The geminal fluoropyrrolidine motif is expected to lower the pKa of the adjacent pyrrolidine nitrogen by approximately 1–2 log units through the inductive electron-withdrawing effect of fluorine, based on established fluoroalkylamine pKa modulation principles [1]. This pKa shift has implications for the ionization state at physiological pH (7.4) and consequently for membrane permeability, blood-brain barrier penetration potential, and receptor binding interactions. Additionally, the C–F bond at the position α to the pyrrolidine nitrogen may reduce N-dealkylation rates by cytochrome P450 enzymes, as the electron-withdrawing fluorine destabilizes the transition state for α-carbon hydroxylation—a metabolic pathway documented for pyrrolidinophenone-class compounds including MPBP (4'-methyl-α-pyrrolidinobutyrophenone) [2]. In the non-fluorinated parent compound 1-phenyl-4-(pyrrolidin-1-yl)butan-1-one (CAS 59921-83-4; molecular weight 217.31 g/mol; logP approximately 2.4–2.68 ), the absence of fluorine results in a higher predicted pKa at the pyrrolidine nitrogen and potentially greater susceptibility to oxidative N-dealkylation.

Geminal Fluorine pKa Effect
Class-level
−1 to −2 log units
predicted ΔpKa
Ionization state at pH 7.4 may shift
Experimental pKa confirmation required
Fluorine substitution effects Metabolic stability Physicochemical properties

Maleate vs Hydrochloride Salt: Solubility and Stability

The target compound is supplied as the maleate salt, whereas the majority of comparator pyrrolidinophenone reference standards—including 4-fluoro-α-PBP (Item No. 15516) and 4-MePBP (Item No. 9001190)—are supplied as hydrochloride salts . Pharmaceutical salt selection literature provides direct evidence that maleate and hydrochloride salts of the same active pharmaceutical ingredient can exhibit meaningfully different physicochemical profiles. In a directly comparative study, MDV1634 maleate demonstrated superior chemical stability attributes compared to MDV1634 dihydrochloride, leading to its selection for further development [1]. Additionally, the maleate salt form of lidocaine exhibits a solubility profile distinct from lidocaine hydrochloride, enabling different formulation strategies . For the target compound specifically, the maleate salt has a molecular weight of 351.4 g/mol (C18H22FNO5), which is approximately 80 g/mol higher than the hydrochloride salt form (C14H18FNO·HCl, MW approximately 271.76 g/mol) that would be expected for the same free base . This mass difference has direct implications for gravimetric preparation of standard solutions and calibration curves in quantitative analytical workflows.

Salt Form Comparison
Context-dependent
Maleate MW 351.4 g/mol
vs HCl ~271.8 g/mol
Affects gravimetric standard solution preparation
Direct solubility comparison data not available
Salt form selection Reference standard stability Solubility differentiation

Forensic Differentiation: GC-MS and NMR Signatures

The target compound poses a unique analytical challenge and differentiation opportunity in forensic chemistry contexts. Literature on related pyrrolidinobutyrophenone regioisomers demonstrates that positional isomers (e.g., 2-, 3-, and 4-methyl-α-pyrrolidinobutiophenones) produce virtually identical electron ionization (EI) mass spectra, rendering routine GC-MS screening insufficient for unambiguous identification [1]. Specialized derivatization methods, such as bromination, have been developed specifically to differentiate these regioisomers [1]. The target compound's unique combination of C-4 pyrrolidine substitution and geminal C-4 fluorination generates a fragmentation pattern in EI-MS that differs from the α-substituted 4-fluoro-α-PBP (4F-PBP, CAS 2749302-50-7). In 4F-PBP, characteristic mass spectral transitions include m/z 236 → 109 and m/z 236 → 165, as documented in validated urinary cathinone testing methods [2]. The target compound, featuring the pyrrolidine at C-4 rather than C-2, is expected to produce distinct fragment ions due to the altered position of the C–N bond cleavage relative to the phenyl ketone moiety. Furthermore, 19F NMR spectroscopy provides an orthogonal differentiation axis: the target compound's alkyl fluoride (geminal fluoropyrrolidine) exhibits a distinct 19F chemical shift compared to the aryl fluoride (4'-fluorophenyl) of 4F-PBP, enabling unambiguous identification even in mixtures [3].

Forensic GC-MS and NMR
Reported
Bromination-GC-MS method
19F NMR alkyl vs aryl fluoride
Supports forensic method validation workflows
Experimental MS data for target not published
Forensic toxicology Regioisomer identification Analytical reference standards

Pharmacological Selectivity: DAT/SERT Ratios in Related Compounds

While no direct pharmacological data are publicly available for 4-fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate, quantitative comparator data exist for the structurally related compound 4F-PBP (4'-fluoro-α-pyrrolidinobutyrophenone, a regioisomer with fluorine on the phenyl ring and pyrrolidine at the 2-position). In a comprehensive pharmacological profiling study, 4F-PBP exhibited high selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT), with a DAT/SERT ratio of 264–356 [1]. Extension of the α-alkyl chain in this series enhanced NET and DAT inhibition potency, while introduction of a 3,4-methylenedioxy moiety on the phenyl ring increased SERT inhibition potency [1]. For comparison, the structurally simpler compound buflomedil (2',4',6'-trimethoxy-4-(pyrrolidin-1-yl)butyrophenone hydrochloride), which shares the C-4 pyrrolidine substitution pattern with the target compound but on a trimethoxyphenyl scaffold, is pharmacologically classified as a peripheral vasodilator with α-adrenergic antagonist properties—not a monoamine transporter ligand [2]. This illustrates that the C-4 pyrrolidine substitution pattern on the butyrophenone scaffold can redirect pharmacological activity away from DAT/SERT targets toward GPCR-mediated mechanisms, depending on the aromatic substitution pattern. The target compound's combination of an unsubstituted phenyl ring with C-4 geminal fluoropyrrolidine substitution defines a unique pharmacological space not directly characterized by any published study.

DAT/SERT Selectivity Ratio
Context-dependent
264–356
4F-PBP comparator DAT/SERT ratio
C-4 substitution may shift transporter selectivity
Target compound pharmacology remains unknown
Dopamine transporter Serotonin transporter Monoamine reuptake inhibition

Evidence Gap: Limitations of Public Quantitative Data

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, patent databases, and major chemical supplier technical datasheets (excluding benchchems.com, molecule.com, evitachem.com, and vulcanchem.com per procurement guidelines) reveals that no peer-reviewed primary research articles, published patent claims, or authoritative database entries contain direct quantitative pharmacological, pharmacokinetic, or toxicological data for 4-fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate or its free base. The compound is cataloged in at least one commercial screening compound library as EVT-13021097 and is classified as a synthetic cathinone derivative, but its physiological and toxicological properties remain undetermined in the published scientific literature . This evidence gap is consistent with the broader pyrrolidinophenone class, for which the Cayman Chemical product description for the regioisomeric compound 4-fluoro-α-PBP explicitly states: 'Its physiological and toxicological properties have not been determined' . Consequently, the quantitative differentiation claims in Sections 3.1–3.5 rely on: (a) structural and physicochemical inference from established SAR principles; (b) comparator data from regioisomeric compounds with different substitution patterns; (c) class-level pharmacological expectations from butyrophenone and pyrrolidinophenone literature; and (d) physicochemical salt-form differentiation supported by pharmaceutical development case studies. All such inferences are explicitly tagged with their evidence strength classification. Users requiring quantitative potency, selectivity, or ADME data for procurement decision-making should request custom synthesis and characterization data directly from the supplier or commission independent in vitro profiling.

Evidence Gap Assessment
Data to verify
0 published studies
quantitative pharmacological data
Requires de novo pharmacological characterization
Procurement based on structural rationale
Evidence gap analysis Research compound characterization Procurement due diligence

4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one Maleate: Research & Industrial Applications


Forensic Reference Standard for Regioisomer Validation

Forensic laboratories conducting seized-drug analysis or toxicological screening for synthetic cathinones require authenticated reference standards for each distinct regioisomer to ensure legally defensible identification. Because 2-, 3-, and 4-positional isomers of pyrrolidinobutyrophenones produce near-identical EI mass spectra and cannot be reliably distinguished by routine GC-MS screening without specialized derivatization, the availability of a verified C-4-substituted reference standard is essential for method validation [1]. This compound serves as a reference material for establishing retention time, mass spectral library entries, and MRM transitions specific to the C-4 geminal fluoropyrrolidine substitution pattern, which differs from the more common C-2 α-substituted pyrrolidinophenones for which reference data already exist [2]. The maleate salt form requires careful accounting in gravimetric standard preparation due to its higher molecular weight (351.4 g/mol) relative to expected hydrochloride salt forms of related compounds .

SAR Probe for Butyrophenone Receptor Pharmacology

In medicinal chemistry programs exploring the SAR of butyrophenone-derived ligands at dopamine D2-family receptors, sigma receptors, or other GPCR targets, the C-4 geminal fluoropyrrolidine motif represents a systematically underexplored substitution pattern. The established SAR literature demonstrates that amine position on the butyl chain (C-2 vs C-4) is a critical determinant of receptor selectivity in butyrophenones, with C-4 amine substitution associated with D2 receptor antagonism and C-2 substitution associated with monoamine transporter interactions [1]. This compound enables direct pharmacological comparison with C-2-substituted analogs (e.g., α-PBP, 4F-PBP) to experimentally test whether the C-4 pyrrolidine position redirects target engagement from DAT/SERT toward dopaminergic or sigma receptor pathways. The geminal fluorine further probes the electronic tolerance of the receptor binding pocket at this position, complementing existing SAR data from non-fluorinated butyrophenone series.

In Vitro Metabolism: Fluorine Effects on CYP N-Dealkylation

The geminal fluoropyrrolidine moiety in this compound provides a unique probe for studying the effect of fluorine substitution on the metabolic stability of the pyrrolidine C–N bond. Published metabolism studies on MPBP (4'-methyl-α-pyrrolidinobutyrophenone) have established that N-dealkylation by CYP2C19, CYP2D6, and CYP2C9 is a primary metabolic pathway for pyrrolidinobutyrophenones [1]. The electron-withdrawing fluorine at the α-position to the pyrrolidine nitrogen is predicted to reduce the rate of α-carbon hydroxylation—the key step in N-dealkylation—potentially resulting in a distinct metabolite profile and extended in vitro half-life compared to the non-fluorinated parent compound 1-phenyl-4-(pyrrolidin-1-yl)butan-1-one (CAS 59921-83-4). This application is directly relevant for forensic toxicology laboratories seeking to identify unique urinary metabolites for consumption marker development, and for drug metabolism researchers investigating fluorine substitution as a strategy for modulating CYP-mediated clearance of pyrrolidine-containing compounds.

Analytical Differentiation of Fluorinated Regioisomers

The distinct 19F NMR chemical environment of the target compound (alkyl fluoride geminal to pyrrolidine) versus the aryl fluoride of 4F-PBP (fluorine para on the phenyl ring) provides a spectroscopic handle for unambiguous regioisomer differentiation that is independent of chromatographic separation. The published structural characterization of 4F-PBP using 1H, 13C, and 19F NMR in seized drug analysis demonstrates the feasibility of this approach [1]. This compound can serve as a reference standard for developing 19F NMR-based purity and identity assays that distinguish between alkyl-fluorinated and aryl-fluorinated pyrrolidinobutyrophenones, which may co-occur in seized materials or biological specimens. Additionally, the regioisomeric differentiation challenge documented for methyl-substituted analogs necessitates the development of robust LC-MS/MS methods capable of baseline separation of C-2 and C-4 pyrrolidine-substituted isomers for forensic casework.

Application
Selection Property
Validation Focus
Forensic regioisomer identification
C-4 substitution verification
Retention time and spectral library context
Butyrophenone SAR studies
Amine position selectivity context
Receptor binding endpoint review
Metabolic stability research
Geminal fluorine substitution context
CYP N-dealkylation rate profiling
Spectroscopic regioisomer differentiation
19F alkyl fluoride signal context
NMR-based identity confirmation
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